Product packaging for Hexadecadiene(Cat. No.:CAS No. 54264-03-8)

Hexadecadiene

Cat. No.: B12645532
CAS No.: 54264-03-8
M. Wt: 222.41 g/mol
InChI Key: FNJOJJWNIKUCMT-FNORWQNLSA-N
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Description

Historical Trajectories in Hexadecadiene Chemistry Research

The historical investigation of this compound is intrinsically linked to the broader development of synthetic methodologies for creating carbon-carbon double bonds in long-chain hydrocarbons. Early research into the synthesis of dienes, including this compound, was often characterized by classical methods that, while foundational, frequently lacked the precision and stereocontrol of modern techniques.

Initial forays into the synthesis of long-chain α,ω-dienes, such as 1,15-hexadecadiene (B1615566), relied on established reactions for C=C bond formation. While specific early reports on this compound are not extensively documented in readily available literature, the synthesis of similar long-chain dienes often involved multi-step processes. These classical approaches laid the groundwork for future advancements but were often hampered by limitations in yield and selectivity.

A significant leap forward in the synthesis of this compound and other long-chain dienes came with the advent of transition metal-catalyzed cross-coupling reactions. These methods provided more efficient and controlled ways to construct the carbon backbone and introduce double bonds with greater precision.

The most profound impact on this compound synthesis, however, has been the development of olefin metathesis. This powerful and versatile reaction has revolutionized the way chemists approach the synthesis of complex alkenes. Acyclic Diene Metathesis (ADMET) polymerization, in particular, has become a cornerstone for the synthesis of long-chain unsaturated polymers, with α,ω-dienes like 1,15-hexadecadiene serving as crucial monomers. The ability to control the stereochemistry of the resulting double bonds through the careful selection of catalysts has been a major focus of this research.

Academic Significance of this compound Isomers in Contemporary Chemical Science

The academic significance of this compound isomers lies in their diverse stereochemistry and the influence of this structural variation on their physical and chemical properties. The positions and geometric configurations (cis/trans or E/Z) of the two double bonds within the sixteen-carbon chain give rise to a multitude of isomers, each with unique characteristics that are of fundamental interest to chemists.

The study of this compound isomers provides a valuable platform for understanding the subtleties of stereoisomerism in long-chain molecules. The spatial arrangement of the double bonds can significantly impact molecular shape, packing in the solid state, and intermolecular interactions, which in turn influence properties like melting point, boiling point, and density.

Furthermore, the reactivity of this compound isomers is a key area of academic inquiry. The positions of the double bonds determine whether they are isolated, conjugated, or cumulated, which dictates their participation in various chemical reactions. For instance, conjugated this compound isomers are of interest for their potential role in polymerization and as dienes in Diels-Alder reactions.

In the realm of materials science, the stereochemistry of long-chain dienes like this compound is of paramount importance. The geometric isomerism of the double bonds in polymers derived from this compound can dramatically affect the material's properties, such as its crystallinity, thermal stability, and mechanical strength. This makes the stereoselective synthesis of specific this compound isomers a critical goal for developing new polymers with tailored characteristics.

The table below summarizes the common types of isomerism applicable to this compound and their general significance:

Isomerism TypeDescriptionAcademic Significance
Positional Isomerism The location of the two double bonds along the 16-carbon chain varies.Influences the reactivity of the double bonds (e.g., isolated vs. conjugated) and the overall molecular shape.
Geometric (cis/trans) Isomerism The spatial arrangement of substituents around each double bond.Significantly impacts physical properties such as melting point and boiling point, as well as the properties of resulting polymers.

Scope and Strategic Objectives of this compound Research Endeavors

Current and future research on this compound is driven by several strategic objectives aimed at harnessing its unique chemical properties for various applications. These endeavors span from fundamental synthetic chemistry to the development of novel materials.

A primary objective is the continued development of highly efficient and stereoselective synthetic methods. nih.gov While olefin metathesis has provided powerful tools, the quest for catalysts that offer even greater control over the position and geometry of the double bonds in this compound remains an active area of research. nih.govmdpi.com The ability to synthesize specific isomers with high purity is crucial for elucidating their distinct properties and for their potential use in specialized applications.

Another key strategic goal is the thorough investigation of the physicochemical properties of a wide range of this compound isomers. This includes detailed studies of their thermal behavior, spectroscopic characteristics, and reactivity. A comprehensive understanding of these properties is essential for predicting their behavior in different chemical environments and for identifying potential applications.

Furthermore, a significant research objective is the utilization of this compound isomers as building blocks in the synthesis of more complex molecules and materials. For example, long-chain dienes are valuable precursors for the synthesis of macrocycles, polymers, and specialty chemicals. Research is focused on incorporating this compound into these structures to impart specific properties, such as flexibility, hydrophobicity, or tailored reactivity. The role of chain length on the surface chemistry of dienes is an area of interest, with studies exploring how molecules like 1,13-tetradecadiene interact with surfaces. bgu.ac.il

The development of bio-based routes to long-chain dienes, including those with sixteen carbon atoms, is also an emerging strategic direction. acs.orgnih.gov As the chemical industry shifts towards more sustainable practices, the synthesis of this compound from renewable feedstocks presents an attractive and environmentally friendly alternative to traditional petroleum-based methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30 B12645532 Hexadecadiene CAS No. 54264-03-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54264-03-8

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

(3E)-hexadeca-1,3-diene

InChI

InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-16H2,2H3/b7-5+

InChI Key

FNJOJJWNIKUCMT-FNORWQNLSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/C=C

Canonical SMILES

CCCCCCCCCCCCC=CC=C

Origin of Product

United States

Advanced Synthetic Methodologies for Hexadecadiene Isomers

Regioselective and Stereoselective Approaches in Hexadecadiene Synthesis

Achieving control over the exact placement and spatial orientation of double bonds within the sixteen-carbon chain of this compound is a primary focus of modern organic synthesis. Regioselectivity refers to the ability to control where the double bonds are formed, while stereoselectivity is the ability to favor the formation of a specific three-dimensional arrangement of atoms. Both are critical for producing a specific, desired isomer of this compound from a multitude of possibilities.

Catalysis is at the forefront of achieving regioselectivity in this compound synthesis. Transition metal catalysts, in particular, offer a powerful tool for directing the outcome of reactions that form carbon-carbon double bonds. mdpi.comnih.gov By carefully selecting the metal center and the surrounding molecular structure, known as ligands, chemists can steer the reaction to produce specific isomers. For instance, titanocene-promoted cross-coupling reactions have been utilized to create 1,4-dienes with high regioselectivity. nih.gov The mechanism of these catalytic systems often involves the precise insertion of smaller alkene molecules into a metal-hydride or metal-alkyl bond, followed by controlled chain growth and termination steps that dictate the final position of the double bonds. nih.gov

Research into catalyst design focuses on understanding the intricate relationship between the catalyst's structure and its activity and selectivity. Factors such as the electronic properties and steric bulk of the ligands play a crucial role in determining the reaction pathway. nih.gov This allows for the rational design of catalysts tailored for the synthesis of specific this compound isomers.

Catalyst SystemPrecursorsKey FeatureOutcome
Titanocene(II)(Z)-alkenyl methyl sulfones, terminal allenesCross-coupling reactionRegioselective formation of 1,4-dienes nih.gov
Zirconocene (B1252598) Dichloride / MAO1-alkenesInsertion into Zr-H bondControlled dimerization and oligomerization nih.gov
Nickel Complexes (SHOP)Ethylene (B1197577)Ligand-controlled chain growthProduction of linear alpha-olefins nih.gov

When a this compound molecule lacks internal symmetry, it can exist as a chiral compound, meaning it can have non-superimposable mirror images called enantiomers. Asymmetric synthesis aims to produce one of these enantiomers preferentially. This is often achieved using chiral catalysts or reagents that create a chiral environment for the reaction. youtube.comnih.gov

The enantioselective addition of organometallic reagents to aldehydes, catalyzed by chiral ligands, is a well-established method for creating chiral alcohols, which can be precursors to chiral dienes. mdpi.com Furthermore, biocatalysis, using enzymes, has emerged as a powerful tool for asymmetric synthesis. nih.gov Enzymes can catalyze reactions with exceptional levels of stereoselectivity, offering a green and efficient route to enantiomerically pure compounds. mdpi.comnih.gov For example, ene-reductases can be used for the asymmetric synthesis of chiral compounds containing quaternary stereocenters, a challenging feat in traditional organic chemistry. nih.gov These enzymatic methods can be applied to create chiral building blocks that can then be elaborated into specific this compound derivatives.

Oligomerization and Dimerization Pathways to this compound Structures

Building the 16-carbon backbone of this compound can be efficiently achieved by combining smaller unsaturated hydrocarbon units, a process known as oligomerization. mdpi.commdpi.com Dimerization, a specific type of oligomerization, involves the joining of two identical precursor molecules. These methods are of significant industrial importance for producing a range of long-chain olefins.

The design of catalysts for selective oligomerization is heavily reliant on a deep understanding of the reaction mechanisms. Two primary mechanisms are often discussed: the Cossee-Arlman mechanism and the metallacyclic mechanism. researchgate.netmdpi.com

Cossee-Arlman Mechanism: This mechanism involves the stepwise insertion of alkene monomers into a metal-alkyl bond, leading to chain growth. The process is terminated by β-hydride elimination, which releases the oligomer and regenerates the metal hydride catalyst. nih.govmdpi.com This pathway typically produces a distribution of oligomers of different lengths.

Metallacyclic Mechanism: In this pathway, two or more alkene molecules couple with the metal center to form a metallacycle intermediate. Subsequent reactions within this intermediate lead to the final product. This mechanism is particularly relevant for highly selective reactions, such as the trimerization of ethylene to 1-hexene using chromium-based catalysts. researchgate.netmdpi.com

By modifying the ligand environment of the metal catalyst, researchers can influence which mechanism is favored and control the length and structure of the resulting oligomer. For example, catalysts based on Group 4 metallocenes are effective for the oligomerization of higher α-olefins. mdpi.com

Mechanistic PathwayKey IntermediateTypical Catalyst MetalProduct Selectivity
Cossee-ArlmanMetal-alkyl speciesNi, Zr, TiDistribution of oligomers (Schulz-Flory) mdpi.com
MetallacyclicMetallacyclopentane/heptaneCrHighly selective for specific oligomers (e.g., 1-hexene) researchgate.net

The most direct route to a this compound is the dimerization of an eight-carbon alkene, such as 1-octene (B94956). Transition metal catalysis is crucial for achieving high selectivity in these reactions. mdpi.comresearchgate.net Nickel-based catalysts, in particular, have been extensively studied for olefin dimerization. For instance, Ni-MFU-4l, a metal-organic framework (MOF) based catalyst, has shown high selectivity in the dimerization of propylene. uh.edu The principles of this catalysis can be extended to longer-chain olefins. The selectivity of these catalysts arises from controlling factors like the rate of insertion versus the rate of product re-insertion into the catalyst's active site. uh.eduosti.gov

Zirconocene-based catalysts are also highly active in the dimerization of α-olefins. researchgate.net The reaction mechanism typically involves the formation of a zirconium-hydride active species, followed by the insertion of two alkene molecules and subsequent elimination of the C16 dimer. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an increasingly important area of research, aiming to reduce the environmental impact of chemical production. nih.govyoutube.com This involves designing processes that are more efficient, use less hazardous materials, and generate less waste. youtube.comnih.gov

Key strategies in green synthesis applicable to this compound include:

Catalysis: The use of catalysts is inherently green as they are used in small amounts and can be recycled, reducing waste. mdpi.com Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are particularly advantageous as they are easily separated and reused. wisc.edunih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle. youtube.com Dimerization and oligomerization reactions are often highly atom-economical.

Use of Renewable Feedstocks: Exploring routes to this compound precursors from biomass rather than fossil fuels is a key goal. For example, biocatalytic processes can convert fatty acids derived from plant oils into valuable chemical building blocks. nih.gov

Safer Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions can significantly improve the environmental profile of a synthesis. mdpi.com Additionally, developing reactions that can be run at lower temperatures and pressures reduces energy consumption. youtube.com Photobiocatalytic strategies, which use light to drive enzymatic reactions, represent an innovative approach to conducting chemical transformations under mild conditions. nih.gov

By integrating these principles, the chemical industry can move towards more sustainable methods for producing this compound and other valuable long-chain olefins.

Bio-based Synthetic Routes to this compound and its Analogs

The development of bio-based synthetic routes represents a significant step towards sustainable chemical manufacturing. This approach utilizes enzymes and whole-cell biocatalysts to transform renewable feedstocks into valuable chemicals. nih.gov While direct, high-yield microbial production of this compound is an emerging field, the principles of biocatalysis are being applied to produce its precursors and analogs.

Bio-inspired synthesis often leverages natural metabolic pathways. For instance, fatty acids, which are abundant bio-renewable resources, can serve as precursors. Hypothetical biosynthetic pathways could involve engineered enzymes for specific desaturation and decarboxylation reactions to convert C16 fatty acids into the corresponding this compound isomers. The use of biocatalysts, such as enzymes isolated from microorganisms or whole-cell systems, can offer high selectivity under mild reaction conditions, avoiding the need for harsh reagents and minimizing waste. nih.govresearchgate.net

Research in this area includes the synthesis of bifunctional monomers from bio-based lactones and other bio-derived molecules like 5-(hydroxymethyl)furfural (HMF). researchgate.net These strategies showcase the potential to create novel diene-containing structures from non-petroleum sources, paving the way for future green production of this compound and its functionalized analogs. researchgate.netmdpi.com

Solvent-Free and Atom-Economical Synthesis of this compound Isomers

In the pursuit of green chemistry, solvent-free and atom-economical syntheses are paramount. Atom economy focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

Table 1: Solvent-Free Synthesis of 1,11-Hexadecadiene

Parameter Description Source
Reaction Type Wittig Reaction asianpubs.org
Reactants n-Pentyl bromide and a C-11 aldehyde asianpubs.orgresearchgate.net
Key Feature Solvent-free conditions asianpubs.org
Advantage High atom economy, scalable process researchgate.netnih.gov

| Product Purity | Approximately 85% (Z-isomer) | asianpubs.org |

Olefin Metathesis and Cross-Coupling Strategies for this compound Construction

Modern catalysis has provided powerful tools for carbon-carbon bond formation, with olefin metathesis and cross-coupling reactions being at the forefront for the construction of complex alkenes like this compound.

Catalytic Systems for Olefin Metathesis in this compound Synthesis

Olefin metathesis is a catalytic reaction that redistributes fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. beilstein-journals.org This transformation is invaluable for synthesizing specific olefin isomers that are otherwise difficult to access. The reaction is mediated by metal-carbene (alkylidene) complexes.

Ruthenium-based catalysts, particularly those developed by Grubbs, are widely used due to their remarkable tolerance to various functional groups and their stability under mild reaction conditions. beilstein-journals.orgresearchgate.net The general mechanism involves the formation of a 14-electron metal species that coordinates to an olefin. beilstein-journals.org This is followed by the formation of a metallacyclobutane intermediate, which then fragments to release the new olefin product and regenerate the metal-carbene catalyst. tamu.edu

Table 2: Prominent Catalytic Systems for Olefin Metathesis

Catalyst Generation Common Name Key Features Source
First Generation Grubbs' Catalyst (1st Gen) Employs tricyclohexylphosphine ligands; good activity for terminal olefins. beilstein-journals.org
Second Generation Grubbs' Catalyst (2nd Gen) One phosphine ligand is replaced by an N-heterocyclic carbene (NHC), significantly increasing activity. beilstein-journals.orgresearchgate.net
Third Generation Hoveyda-Grubbs Catalysts Features a chelating isopropoxystyrene ligand, offering enhanced stability and recyclability. beilstein-journals.org

| Specialized Catalysts | Nitro-Grela Catalyst | Developed to provide alternative, highly efficient catalysts for complex chemical synthesis. | olefin-metathesis-catalysts.com |

These catalytic systems can be employed in cross-metathesis reactions, for example, between two different terminal alkenes like 1-octene, to construct the C16 backbone of this compound.

Exploitation of Cross-Coupling Reactions for Functionalized Hexadecadienes

Cross-coupling reactions, particularly those catalyzed by palladium, are fundamental methods for forming C-C bonds with high precision and stereochemical control. wikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. youtube.comnih.gov

A well-documented synthesis of a specific this compound isomer, (5Z,7E)-5,7-hexadecadiene, utilizes a palladium-catalyzed cross-coupling reaction. orgsyn.org In this procedure, an (E)-1-decenyldiisobutylalane is coupled with (Z)-1-hexenyl iodide in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst and zinc chloride. This method allows for the precise construction of the conjugated diene system with defined stereochemistry for each double bond.

The reaction mechanism generally involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organometallic partner, and concludes with a reductive elimination step that forms the new C-C bond and regenerates the Pd(0) catalyst. wikipedia.org

Table 3: Palladium-Catalyzed Cross-Coupling for (5Z,7E)-5,7-Hexadecadiene

Parameter Description Source
Reaction Type Palladium-Catalyzed Cross-Coupling orgsyn.org
Reactants (Z)-1-Hexenyl iodide and (E)-1-Decenyldiisobutylalane orgsyn.org
Catalyst Tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄] orgsyn.org
Additive Zinc Chloride (ZnCl₂) orgsyn.org
Product (5Z,7E)-5,7-Hexadecadiene orgsyn.org

| Yield | 64–66% | orgsyn.org |

Dehydrogenative Coupling Reactions Yielding this compound Species

Dehydrogenative coupling represents a highly atom-economical strategy for C-C bond formation, as it typically involves the loss of only a hydrogen molecule. This approach avoids the need for pre-functionalized substrates, such as organic halides or organometallics, by directly activating C-H bonds.

Palladium-Catalyzed Aerobic Homocoupling of Aliphatic Olefins to this compound

A novel and efficient route to this compound isomers is the palladium(II)-catalyzed dehydrogenative homocoupling of aliphatic olefins. rsc.org Specifically, 1-octene can be directly coupled to form a mixture of this compound isomers using a palladium catalyst under aerobic conditions, meaning air (oxygen) serves as the terminal oxidant. digitellinc.comresearchgate.net

Table 4: Research Findings on Pd-Catalyzed Aerobic Homocoupling of 1-Octene

Finding Detail Source
Reaction Dehydrogenative homocoupling of 1-octene to hexadecadienes. digitellinc.com
Catalyst System Palladium(II) with a 2-hydroxypyridine (B17775) ligand. rsc.orgresearchgate.net
Oxidant Aerobic (Ambient O₂ pressure). rsc.org
Mechanism The first olefin C-H activation is the rate-determining step. nih.gov
Catalyst Recycling Phase separation allows for product recovery and catalyst recycling, achieving an accumulative Turnover Number (TON) of 120 over five runs. digitellinc.com

| Apparent Activation Energy | 80 kJ/mol, typical for C(sp²)-H bond activation. | digitellinc.com |

Mechanistic Investigations of Dehydrogenative Coupling Pathways

The synthesis of this compound isomers through the dehydrogenative coupling of C8 precursors represents a sophisticated approach to building longer-chain unsaturated molecules. While direct and detailed mechanistic studies specifically targeting the formation of this compound are not extensively documented in publicly available research, the underlying principles can be understood by examining analogous and related catalytic C-C bond-forming reactions, particularly the dimerization of terminal alkenes like 1-octene. The plausible mechanistic pathways for the dehydrogenative coupling leading to this compound isomers are believed to proceed through transition metal-catalyzed C-H bond activation, followed by a series of steps including migratory insertion and reductive elimination or β-hydride elimination.

A key reaction that provides insight into the formation of C16 chains from C8 precursors is the catalytic dimerization of 1-octene. Zirconocene-based catalyst systems, for instance, have been shown to effectively dimerize 1-octene. The proposed mechanism for this transformation offers a foundational understanding of the C-C bond formation process. It is suggested that the reaction initiates with the insertion of a 1-octene molecule into a zirconium-hydride (Zr-H) bond of the active catalyst, forming a zirconium-alkyl complex. This complex then undergoes carbometalation with a second 1-octene molecule. The subsequent step involves a β-hydride elimination from the resulting C16-zirconium intermediate, which releases the this compound product and regenerates the active zirconocene hydride catalyst, allowing the catalytic cycle to continue nih.gov.

The general steps involved in this proposed mechanism are:

Formation of the Active Catalyst: An active metal-hydride species is often generated in situ from a precatalyst.

Alkene Insertion: The first C8 alkene coordinates to the metal center and inserts into the metal-hydride bond.

Carbometalation: A second C8 alkene molecule inserts into the newly formed metal-alkyl bond.

β-Hydride Elimination: The C16 alkyl-metal intermediate undergoes β-hydride elimination to release the this compound product and regenerate the metal-hydride catalyst.

Another relevant catalytic system involves the use of nickel complexes for the dimerization of α-olefins. These systems can also provide mechanistic clues applicable to this compound synthesis. While the primary focus of some studies has been on producing shorter-chain oligomers, the fundamental steps of alkene coordination, insertion, and elimination are conserved researchgate.net.

Furthermore, rhodium-catalyzed reactions involving alkenes highlight the versatility of transition metals in C-C bond formation. Although often focused on reactions like hydroboration or coupling with functionalized molecules, the principles of alkene activation and insertion into metal-ligand bonds are central acs.orgacs.orgrsc.orgnih.gov. For a direct dehydrogenative coupling to occur, the mechanism would need to involve the activation of a C-H bond on one C8 precursor and the subsequent coupling with a second C8 precursor, followed by the elimination of H2. This type of reaction is conceptually more direct but can be more challenging to achieve selectively.

Olefin metathesis offers an alternative, though mechanistically distinct, route to hexadecadienes from octene mdpi.combeilstein-journals.orgutc.edu. This pathway does not proceed via a dehydrogenative coupling mechanism but rather through the cleavage and reformation of carbon-carbon double bonds, catalyzed by ruthenium, tungsten, or molybdenum alkylidene complexes.

The table below summarizes findings from related catalytic dimerization reactions of 1-octene, which can be considered analogous to the dehydrogenative coupling that would form this compound.

Catalyst SystemCo-catalyst/ActivatorSolventTemperature (°C)Product(s)Proposed Mechanistic Steps
Cp2ZrCl2MAO (Methylaluminoxane)Not specified25Vinylidene dimers of 1-octeneAlkene insertion into Zr-H, Carbometalation, β-H elimination nih.gov
Cp2ZrCl2AlMe3 / CuSO4·5H2O1,2-dichloroethane40-70Vinylidene dimers of 1-octeneAlkene insertion into Zr-H, Carbometalation, β-H elimination nih.gov
[OSSO]-type Zr complexesdMMAO (dried Methylaluminoxane)Not specified25-40Terminal vinylidene dimers and trimers of 1-octeneNot detailed, but likely similar insertion/elimination pathway nih.gov
Ni(acac)2AlEt2OEtNot specifiedNot specifiedLinear dimers of 1-octene (hexadecenes)Not detailed, but involves oligomerization researchgate.net

This table is based on data from analogous dimerization reactions of 1-octene, as direct data for this compound synthesis via dehydrogenative coupling is limited.

It is important to note that the actual dehydrogenative coupling of a C8 precursor to this compound would likely involve more complex catalyst systems capable of activating C-H bonds under conditions that favor coupling over other potential side reactions like isomerization or polymerization. Mechanistic investigations using techniques such as kinetic isotope effect studies, in-situ spectroscopy, and computational modeling would be crucial to fully elucidate the precise pathways for this specific transformation.

Chemical Reactivity and Transformation Mechanisms of Hexadecadiene

Mechanistic Studies of Functionalization Reactions of Hexadecadiene

Functionalization reactions transform the double bonds of this compound into new chemical groups, providing pathways to a diverse range of derivatives. These reactions are primarily additions, where the pi bond of the alkene acts as a nucleophile.

The hydroboration-oxidation of this compound is a two-step process that converts its double bonds into hydroxyl groups, yielding a hexadecanediol. This reaction is highly regioselective and stereospecific. wikipedia.orglibretexts.org

Step 1: Hydroboration

The first step involves the addition of borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (THF), across the double bond. For a terminal alkene like 1,15-hexadecadiene (B1615566), the boron atom adds to the less substituted carbon (the terminal carbon), and a hydrogen atom adds to the more substituted carbon. This is known as anti-Markovnikov addition. wikipedia.org The mechanism is a concerted, four-membered ring transition state where the B-H and C=C bonds break as the C-H and C-B bonds form simultaneously. youtube.commasterorganicchemistry.com This addition occurs with syn stereochemistry, meaning the boron and hydrogen add to the same face of the double bond. wikipedia.org Since BH₃ has three B-H bonds, it can react with three alkene molecules. In the case of a diene like 1,15-hexadecadiene, intramolecular reactions are possible, but typically a trialkylborane is formed where boron is connected to three hexadecadienyl chains.

Step 2: Oxidation

The trialkylborane intermediate is not isolated but is oxidized in the second step using hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH). masterorganicchemistry.com The mechanism involves the following key transformations:

A hydroperoxide anion (HOO⁻), formed by the deprotonation of H₂O₂ by the base, acts as a nucleophile and attacks the electrophilic boron atom. youtube.com

This is followed by a rearrangement where an alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with retention of stereochemistry at the carbon atom.

The process repeats until all three alkyl groups have migrated, forming a trialkyl borate ester, B(OR)₃.

Finally, hydrolysis of the borate ester with base yields the alcohol (or in this case, the diol) and a borate salt.

For 1,15-hexadecadiene, this sequence of reactions occurs at both terminal double bonds to produce hexadecane-1,16-diol.

StepReagent(s)Key IntermediateProduct of StepRegioselectivityStereochemistry
Hydroboration 1. BH₃•THFFour-membered transition stateTrialkylboraneAnti-MarkovnikovSyn-addition
Oxidation 2. H₂O₂, NaOHBorate esterAlcohol (Diol)N/ARetention of configuration

The double bonds of this compound readily undergo halogenation with diatomic halogens like bromine (Br₂) and chlorine (Cl₂). This reaction proceeds via an electrophilic addition mechanism. leah4sci.com

Mechanism of Halogenation

As the halogen molecule approaches the electron-rich pi bond of the alkene, the halogen-halogen bond becomes polarized. leah4sci.comlibretexts.org

The pi electrons attack the partially positive halogen atom, displacing the other halogen as a halide ion. Simultaneously, the attacked halogen uses a lone pair of electrons to form a bond with the other carbon of the original double bond. khanacademy.org

This results in the formation of a cyclic halonium ion intermediate (e.g., a bromonium or chloronium ion), where the halogen carries a positive charge. libretexts.orgmasterorganicchemistry.com

In the final step, the halide ion, acting as a nucleophile, attacks one of the carbons of the cyclic intermediate from the side opposite to the halogen bridge (backside attack). leah4sci.comlibretexts.org

This attack opens the three-membered ring to give a vicinal dihalide, with the two halogen atoms positioned on adjacent carbons. leah4sci.com

This mechanism dictates that the addition is an anti-addition, meaning the two halogen atoms add to opposite faces of the double bond. libretexts.orgmasterorganicchemistry.com For 1,15-hexadecadiene, this reaction would consume two equivalents of the halogen to produce a 1,2,15,16-tetrahalohexadecane.

Halofunctionalization

If the halogenation reaction is carried out in a nucleophilic solvent, such as water, the solvent can act as the nucleophile in the second step instead of the halide ion. This is known as halofunctionalization. For instance, performing the bromination in water leads to the formation of a bromohydrin. The water molecule attacks the more substituted carbon of the bromonium ion, following Markovnikov-type regioselectivity. masterorganicchemistry.com This also occurs via an anti-addition pathway.

Electrophilic Addition

The most common reactions of the double bonds in this compound are electrophilic additions. youtube.com In these reactions, an electrophile (E⁺) is the first species to attack the pi bond. The general mechanism proceeds in two steps:

The nucleophilic pi bond attacks the electrophile, forming a new sigma bond and leaving the other carbon of the original double bond with a positive charge, thus creating a carbocation intermediate. youtube.comyoutube.com

A nucleophile (Nu⁻) then attacks the carbocation, forming the final addition product. youtube.comyoutube.com

For a non-conjugated diene like 1,15-hexadecadiene, the addition of an acid like HBr would follow Markovnikov's rule. The initial protonation occurs at the terminal carbon to form a more stable secondary carbocation, which is then attacked by the bromide ion to yield the 2-bromo derivative. libretexts.org

If the this compound isomer is conjugated (e.g., 1,3-hexadecadiene), the mechanism is more complex. The initial electrophilic attack forms a resonance-stabilized allylic carbocation. youtube.com The nucleophile can then attack either of the positive centers in the resonance contributors, leading to two possible products: a 1,2-addition product and a 1,4-addition product. youtube.comlibretexts.org

Reaction TypeReagent TypeKey IntermediateRegioselectivityNotable Products
Electrophilic Addition H-X, X₂, H₂O/H⁺Carbocation / Halonium IonMarkovnikov (for H-X)Alkyl Halides, Dihalides, Alcohols
Nucleophilic Addition Nu⁻ (e.g., R₂CuLi)CarbanionRequires activating groupSaturated functionalized alkanes

Nucleophilic Addition

Nucleophilic addition to simple, non-activated double bonds like those in this compound is generally unfavorable. wikipedia.org The high electron density of the pi bond repels nucleophiles. Such reactions typically require the double bond to be activated by a strong electron-withdrawing group (e.g., a carbonyl or cyano group), which makes the beta-carbon electrophilic enough to be attacked by a nucleophile in a process called conjugate addition. wikipedia.orgyoutube.com Since this compound lacks such activating groups, it does not typically undergo nucleophilic addition reactions.

Polymerization and Oligomerization Kinetics of this compound

This compound, particularly α,ω-dienes like 1,15-hexadecadiene, can serve as monomers in polymerization reactions, leading to polymers with unique structures and properties.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer methods to synthesize polymers with well-defined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comnih.gov When applied to diene monomers, CRP can provide control over a process that might otherwise lead to insoluble crosslinked materials. researchgate.net

The kinetics of CRP are characterized by a linear increase in molecular weight with monomer conversion and a constant concentration of active radical species. The polymerization of a divinyl monomer like this compound can proceed in several ways:

Pendant Double Bonds: One vinyl group can polymerize, leaving the other as a pendant group along the polymer backbone.

Cyclopolymerization: An intramolecular cyclization can occur after the first vinyl group reacts, leading to cyclic repeating units within the polymer chain.

Crosslinking: The pendant double bonds can react with growing polymer chains, leading to the formation of a crosslinked network.

Controlling the reaction kinetics by adjusting monomer concentration, initiator-to-monomer ratio, and temperature can favor one pathway over others, allowing for the synthesis of soluble, branched, or cyclized polymers instead of bulk gels.

Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, is a powerful method for polymerizing olefins with high control over stereochemistry and microstructure. wikipedia.orglibretexts.org When applied to α,ω-dienes, this technique can produce a variety of specialty polymers. researchgate.net

The mechanism of Ziegler-Natta polymerization involves the insertion of the monomer into a transition metal-carbon bond at the active site of the catalyst. wikipedia.orglibretexts.org For an α,ω-diene like 1,15-hexadecadiene, the polymerization can follow two main pathways: researchgate.net

Linear Polymer with Pendant Vinyls: The catalyst may selectively polymerize one of the terminal double bonds, leaving the other unreacted as a pendant vinyl group along the polyethylene-like backbone. These pendant groups are reactive sites that can be used for subsequent post-polymerization modification. researchgate.net

Cyclopolymerization: After the insertion of the first double bond, the second double bond on the same monomer unit can undergo an intramolecular insertion into the metal-carbon bond. This process, known as cyclopolymerization, creates cyclic structures within the main polymer chain. This is more common for shorter α,ω-dienes but can be influenced by catalyst structure and reaction conditions.

The kinetics of these processes are highly dependent on the nature of the catalyst. Single-site metallocene catalysts often provide more uniform polymers and better control over the incorporation of dienes compared to traditional heterogeneous Ziegler-Natta catalysts. researchgate.nettamu.edu By carefully selecting the catalyst and polymerization conditions, it is possible to produce specialty polyolefins with tailored properties, such as thermoplastic elastomers or functional polymers derived from the pendant vinyl groups. nih.gov

Cycloaddition Reactions and Pericyclic Transformations of this compound

Cycloaddition reactions are powerful chemical transformations that form cyclic products through the combination of two or more unsaturated molecules, resulting in a net reduction of bond multiplicity. wikipedia.org For this compound, its participation in such reactions, particularly the Diels-Alder reaction, is entirely dependent on the isomeric structure—specifically, the relative positions of the two double bonds.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). wikipedia.orgsigmaaldrich.com The ability of a this compound isomer to participate is strictly determined by whether its double bonds are conjugated.

Conjugated this compound Isomers as Dienes: Isomers such as 4,6-hexadecadiene or 7,9-hexadecadiene, which possess a 1,3-diene structural motif, can function as the diene component. nih.gov For the reaction to occur, the diene must be able to adopt a planar s-cis conformation, where both double bonds are on the same side of the connecting single bond. libretexts.org The long alkyl chains in this compound isomers would exist in equilibrium between the more stable s-trans and the required s-cis conformers. The reaction rate is enhanced by the presence of electron-donating groups on the diene; the long alkyl chains of this compound act as weak electron-donating groups, facilitating the reaction. libretexts.orgmsu.edu

Non-Conjugated this compound Isomers: Isomers where the double bonds are isolated, such as the common 1,15-hexadecadiene, cannot act as the diene in a Diels-Alder reaction. libretexts.org In theory, an isolated double bond could function as the dienophile. However, simple, unactivated alkenes are poor dienophiles. The reaction typically requires the dienophile to possess electron-withdrawing groups (e.g., -CHO, -CO₂R, -CN) to lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which is not the case for a simple hydrocarbon chain. wikipedia.orgmasterorganicchemistry.com Therefore, isomers like 1,15-hexadecadiene are generally unreactive in standard Diels-Alder conditions.

This compound Isomer TypePotential RoleReactivity Considerations
Conjugated (e.g., 6,8-Hexadecadiene) DieneCan react with a suitable dienophile. The diene must adopt the s-cis conformation. The alkyl chains are weakly activating. libretexts.orgmsu.edu
Non-Conjugated / Isolated (e.g., 1,15-Hexadecadiene) DieneCannot function as the diene.
Non-Conjugated / Isolated (e.g., 1,15-Hexadecadiene) DienophileVery poor reactivity. The alkene is not activated by electron-withdrawing groups. wikipedia.org

An intramolecular Diels-Alder (IMDA) reaction occurs when the diene and dienophile are part of the same molecule, connected by a "tether." organicreactions.orgwikipedia.org This reaction is a powerful tool for constructing complex polycyclic systems in a single step, often with high stereoselectivity. wikipedia.org The feasibility and outcome of an IMDA reaction are highly dependent on the length and flexibility of the tether connecting the two reactive moieties. organicreactions.orgmasterorganicchemistry.com

For a this compound molecule to undergo an IMDA reaction, its isomeric structure must contain both a conjugated diene system and an isolated double bond (the dienophile) within its 16-carbon chain. An example of a molecule with this general structure would be 1,3,9-hexadecatriene, though this is not a diene. The success of the cyclization is largely dictated by the length of the tether. Reactions work best when the tether consists of three or four atoms, as this facilitates the formation of stable five- or six-membered rings fused to the newly formed cyclohexene ring. masterorganicchemistry.com

In any potential this compound isomer capable of an IMDA reaction, the tether connecting the diene and dienophile would be significantly longer than this optimal range. For instance, in a hypothetical 1,3,15-hexadecatriene, the tether would be eleven carbons long. While not impossible, such long tethers introduce a significant entropic penalty, as the molecule must overcome a large degree of conformational freedom to achieve the required compact, cyclic transition state. organicreactions.org This makes the intermolecular reaction (dimerization or polymerization) a more likely pathway. Therefore, while theoretically possible for a specifically synthesized, complex isomer, the intramolecular Diels-Alder reaction is not a general or facile pathway for typical this compound isomers. organicreactions.orgmasterorganicchemistry.com

Oxidative and Reductive Transformations of this compound

The catalytic oxidation of this compound primarily involves the transformation of its carbon-carbon double bonds into epoxides (oxiranes) or diols. The reaction pathway and product selectivity depend on whether the starting isomer is conjugated or non-conjugated.

For non-conjugated dienes like 1,15-hexadecadiene, the two terminal double bonds are chemically independent. Catalytic epoxidation, using reagents such as meta-chloroperoxybenzoic acid (mCPBA) or transition metal catalysts with an oxidant, can proceed in a stepwise manner. Mono-epoxidation can be achieved by using one equivalent of the oxidizing agent, while the use of excess oxidant will lead to the formation of the diepoxide. Enzymatic catalysis offers a green chemistry approach; unspecific peroxygenases (UPOs), using hydrogen peroxide as the oxidant, have been shown to effectively epoxidize long-chain terminal alkenes. nih.govmdpi.com

For conjugated this compound isomers, catalytic oxidation is more complex due to the electronic communication between the double bonds. The reaction can exhibit regioselectivity, favoring the oxidation of one double bond over the other. For example, catalytic systems based on Ti(IV)-salan complexes with aqueous hydrogen peroxide have been shown to be highly effective for the monoepoxidation of conjugated dienes. nih.govacs.org These systems often display high selectivity, preferentially epoxidizing Z-configured or less sterically hindered double bonds. nih.govacs.org Similarly, manganese-salen complexes can catalyze epoxidation with high regioselectivity, which can sometimes be tuned by the choice of terminal oxidant (e.g., sodium hypochlorite vs. iodosylbenzene). rsc.org

Catalyst SystemOxidantSubstrate TypeSelectivity Profile
Ti(IV)-salan complexes 30% H₂O₂Conjugated dienesHigh diastereo- and enantioselectivity; strong preference for Z-olefins; regioselectivity favors the distal olefin in some substituted systems. nih.govacs.org
Manganese-salen complexes NaOCl or PhIOConjugated dienesRegioselectivity is catalyst and oxidant dependent, often favoring the less substituted alkene. Enantioselectivity is generally higher for internal alkenes. rsc.org
Unspecific Peroxygenases (UPOs) H₂O₂Long-chain terminal alkenes"Green" biocatalytic method; can achieve high conversion and selectivity for terminal epoxidation. nih.govmdpi.com

Selective hydrogenation of a diene involves the addition of hydrogen across one of the two double bonds to yield a monoene, while avoiding complete saturation to the corresponding alkane (hexadecane). The approach to achieving this selectivity differs for conjugated and non-conjugated isomers.

In non-conjugated dienes such as 1,15-hexadecadiene, the double bonds react independently. The primary challenge is to stop the reaction after the addition of one mole of H₂. This can often be achieved by using a partially deactivated or "poisoned" catalyst. For example, a Pd/C catalyst treated with a poison like diphenylsulfide can selectively reduce alkenes and alkynes without affecting other functional groups and can help prevent over-reduction. organic-chemistry.org

For conjugated dienes, the 1,3-system allows for the possibility of 1,2- or 1,4-addition of hydrogen, leading to different monoene isomers. Furthermore, the electronic differences between the two double bonds can be exploited to achieve regioselective hydrogenation. Specialized catalyst systems have been developed for this purpose. For instance, a catalyst system composed of a cobalt compound, an organophosphine, and an aluminum compound has been reported to selectively hydrogenate the more substituted double bond within a conjugated diene system at low temperatures. google.com Catalysts based on molybdenum disulfide have also been investigated for the partial hydrogenation of dienes. acs.org The choice of catalyst and reaction conditions (temperature, pressure) is critical to maximizing the yield of the desired monoene product and minimizing the formation of both the starting diene and the fully saturated alkane.

Advanced Spectroscopic and Analytical Methodologies for Hexadecadiene Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Hexadecadiene Structure Elucidation.nih.gov

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound isomers. nih.gov It provides comprehensive information on chemical shifts, coupling constants, and multiplet patterns, which are essential for elucidating molecular structures. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental in determining the exact position and stereochemistry (cis or trans) of the double bonds within the this compound carbon chain. emerypharma.comslideshare.net

1D NMR: A standard ¹H-NMR (proton NMR) spectrum is the initial step in structural characterization. emerypharma.com It provides information about the different chemical environments of hydrogen atoms. For a given this compound isomer, the chemical shifts and splitting patterns of the signals corresponding to the vinylic protons (hydrogens attached to the double-bonded carbons) and allylic protons (hydrogens on carbons adjacent to the double bonds) are indicative of the double bond positions. For instance, in 1,15-hexadecadiene (B1615566), the terminal vinyl protons would exhibit characteristic signals at specific chemical shifts. nih.gov The integration of these signals reveals the ratio of hydrogen atoms in each environment. libretexts.org ¹³C-NMR spectra complement the proton data by providing the chemical shifts of each carbon atom, with the sp² hybridized carbons of the double bonds appearing in a distinct downfield region. nih.gov

2D NMR: For more complex isomers or when 1D spectra are ambiguous due to signal overlap, 2D NMR experiments are employed. weebly.com

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. emerypharma.com For this compound, COSY spectra would show cross-peaks between vinylic and allylic protons, helping to trace the connectivity of the carbon chain around the double bonds. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate proton signals with their directly attached carbon atoms, confirming the assignment of proton and carbon resonances. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the positions of double bonds by observing correlations between vinylic protons and carbons further down the chain, and vice versa. ipb.pt

A study on the pheromone of Acrobasis nuxvorella utilized ¹³C NMR data to help characterize a this compound component, with observed chemical shifts at δ 13.84, 19.26, 19.93, 22.21, and 25.73 ppm. bioone.org

Dynamic NMR (DNMR) spectroscopy is a technique used to study the dynamic processes within molecules, such as conformational changes. numberanalytics.com By analyzing NMR spectra at various temperatures, researchers can gain insights into the energy barriers and rates of these dynamic events. numberanalytics.com For a long-chain molecule like this compound, various conformations are possible due to rotation around the single carbon-carbon bonds. DNMR can be used to investigate the kinetics of these conformational exchanges. numberanalytics.com The analysis of temperature-dependent changes in the NMR line shapes allows for the determination of thermodynamic and kinetic parameters of these processes. rsc.org

hyphenated Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis.nih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. d-nb.info The gas chromatograph separates the different isomers based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer fragments the eluted compounds and provides a unique mass spectrum that acts as a chemical fingerprint.

Optimizing GC-MS parameters is crucial for achieving good separation and sensitive detection of this compound isomers. microbiozindia.com Key parameters to consider include:

GC Column: The choice of the stationary phase, column length, diameter, and film thickness affects the resolution of the separation. A non-polar or medium-polar column is typically suitable for hydrocarbon analysis. chromatographytoday.com

Temperature Program: A programmed temperature ramp, starting at an initial temperature and gradually increasing to a final temperature, is used to elute compounds with a wide range of boiling points. microbiozindia.com For example, a method might start at 110°C, ramp at 10°C/min to 200°C, then at 5°C/min to 280°C. researchgate.net

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) influences the efficiency of the separation. microbiozindia.com

Injector Temperature: The injector temperature must be high enough to ensure efficient vaporization of the sample without causing thermal degradation. microbiozindia.com

Mass Spectrometer Settings: Parameters such as the ionization energy (typically 70 eV) and the mass scan range need to be set appropriately. researchgate.net

In a study analyzing phytocomponents, Z-1,9-hexadecadiene was identified using a GC-MS system with specific temperature programming. researchgate.net Another study on irradiated soybeans identified 1,7-hexadecadiene as a marker. nih.gov

Interactive Data Table: GC-MS Parameters for Hydrocarbon Analysis

ParameterTypical Value/RangePurpose
Column Type Non-polar (e.g., 5% diphenyl-95% dimethyl polysiloxane)Separation based on boiling points
Column Dimensions 30 m length, 0.25 mm I.D., 0.25 µm film thicknessProvides good resolution and capacity
Injector Temperature 250 - 280 °CEnsures complete vaporization of analytes
Oven Temperature Program 50-110°C initial, ramp 5-10°C/min to 280-350°CSeparates compounds with different boiling points
Carrier Gas Helium or HydrogenTransports the sample through the column
Flow Rate 1.0 - 1.5 mL/minOptimizes separation efficiency
Ionization Energy 70 eVStandard energy for creating reproducible mass spectra
Mass Scan Range 45 - 450 DaDetects fragments of expected analytes

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly useful for extracting volatile compounds like this compound from solid or liquid samples. d-nb.info In HS-SPME, a fused silica (B1680970) fiber coated with a polymeric stationary phase is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. d-nb.info

The optimization of HS-SPME parameters is critical for achieving high sensitivity and reproducibility. mdpi.com These parameters include:

Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the target analytes. For hydrocarbons, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective. mdpi.comresearchgate.net

Extraction Temperature: Higher temperatures generally increase the vapor pressure of the analytes, leading to higher concentrations in the headspace. However, excessively high temperatures can affect the partitioning equilibrium. researchgate.net

Extraction Time: The time required to reach equilibrium between the sample, headspace, and fiber coating needs to be determined. researchgate.net

A study on irradiated cheese utilized HS-SPME-GC-MS to analyze volatile compounds, including 1,7-hexadecadiene. researchgate.net The optimal conditions were found to be a Carboxen/PDMS fiber, an extraction temperature of 50°C, and an extraction time of 60 minutes. mdpi.comresearchgate.net Similarly, HS-SPME-GC-MS was used to identify 1,7-hexadecadiene in irradiated soybeans, with optimal conditions determined to be a CAR/PDMS fiber at 98°C for 55 minutes. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization of this compound.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular structure of a compound. d-nb.info They are based on the interaction of light with molecular vibrations. horiba.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. d-nb.info For this compound, characteristic IR absorption bands would include:

C-H stretching vibrations of the vinyl groups (~3080-3010 cm⁻¹).

C=C stretching vibrations (~1680-1640 cm⁻¹). The intensity of this band can be weak for symmetrically substituted alkenes.

C-H out-of-plane bending (wagging) vibrations of the vinyl groups (~1000-890 cm⁻¹), which are often strong and can help determine the substitution pattern of the double bond.

C-H stretching and bending vibrations of the methylene (B1212753) (-CH₂-) groups in the long alkyl chain. The NIST Chemistry WebBook provides reference IR spectra for various dienes, such as 1,5-hexadiene (B165246), which show these characteristic peaks. nist.gov

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light due to inelastic scattering from molecular vibrations. horiba.com Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration in this compound, especially in more symmetrical isomers, would be expected to give a strong Raman signal. The C-H stretching and bending vibrations are also observable.

Vibrational analysis using these techniques can help to confirm the presence of the alkene functional groups and provide structural information about the isomers of this compound. smu.edu

X-ray Diffraction and Electron Diffraction Studies for Crystalline this compound Derivatives

X-ray Diffraction (XRD)

X-ray crystallography is a primary method for determining the atomic and molecular structure of a crystal. wikipedia.org The process involves irradiating a single crystal with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. wikipedia.orgpdx.edu By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, which allows for the determination of atomic positions. wikipedia.org

The fundamental principle behind this technique is Bragg's Law:

nλ = 2d sinθ rigaku.compdx.edulibretexts.org

Where:

n is an integer.

λ is the wavelength of the X-ray beam.

d is the spacing between the crystal lattice planes.

θ is the angle of incidence of the X-ray beam. rigaku.comlibretexts.org

For a this compound derivative to be analyzed by XRD, it must first be grown into a sufficiently large and high-quality single crystal, which is often the most challenging step. wikipedia.org While specific XRD studies on simple this compound are not widely documented, the methodology is routinely applied to complex organic molecules, including those with long aliphatic chains. For instance, studies on derivatives like this compound-2,15-dione dioxime could potentially yield precise structural data if suitable crystals are obtained. researchgate.net The resulting structural model would reveal the exact stereochemistry (cis/trans configuration) of the double bonds and the conformation of the sixteen-carbon chain within the crystal lattice.

Electron Diffraction (ED)

Electron diffraction is a complementary technique used to study the crystal structure of materials, particularly for samples that are too small for conventional X-ray diffraction. dectris.comfrontiersin.org Instead of X-rays, a beam of electrons is used, and their diffraction from a crystalline sample provides information about its atomic arrangement. mst.or.jp This method is especially valuable for studying nanocrystalline materials. frontiersin.org

The interaction of electrons with matter is much stronger than that of X-rays, allowing for the analysis of extremely small crystals. dectris.com When an electron beam passes through a crystalline sample, it produces a diffraction pattern of spots for a single crystal or concentric rings for a polycrystalline powder. mst.or.jp Analysis of these patterns can reveal the crystal structure, lattice parameters, and orientation of the crystalline domains. mst.or.jp Gas electron diffraction has also been employed to determine the structure of molecules in the gas phase. researchgate.net

For this compound research, electron diffraction could be instrumental in several scenarios:

Microcrystalline Powders: When a derivative of this compound can only be prepared as a microcrystalline powder and not as a single crystal suitable for XRD. dectris.com

Nanocrystals: For studying the structure of self-assembled this compound-based nanomaterials.

Host-Guest Systems: The crystalline sponge method, which uses a porous host crystal to orient a guest molecule for analysis, can be combined with 3D electron diffraction to determine the structure of trace amounts of non-crystalline this compound isomers. frontiersin.org

Both XRD and ED provide unparalleled detail on the solid-state structure of molecules. For this compound derivatives, these techniques are crucial for unambiguously confirming the geometry of isomers and understanding how the molecules pack together, which influences their macroscopic properties.

Chromatographic Separation and Purification Techniques for this compound Isomers

This compound exists as numerous structural and geometric isomers due to the variable positions and configurations (cis/trans) of its two double bonds. ontosight.ai The separation and purification of these isomers are critical for their identification and for obtaining pure compounds for further research or application, such as their use as insect pheromones. ontosight.ai Chromatography is a powerful set of techniques for separating complex mixtures based on the differential distribution of components between a stationary phase and a mobile phase. ul.pt

Gas Chromatography (GC)

Gas chromatography is a premier technique for the separation and analysis of volatile compounds like this compound isomers. ontosight.aivurup.sk In GC, the mobile phase is an inert gas, and the stationary phase is typically a high-boiling-point liquid coated on the inside of a long, thin capillary column. vurup.sk Separation is achieved based on differences in the isomers' boiling points and their interactions with the stationary phase.

Different isomers of this compound and its derivatives often exhibit distinct retention times on a GC column. For example, the four geometric isomers of 10,12-hexadecadiene-1-ol have been completely separated using a glass capillary column coated with a Free Fatty Acid Phase (FFAP). researchgate.net Similarly, the geometric isomers of 4,11-hexadecadienol show different retention times, allowing for their distinction. tandfonline.com The use of long capillary columns and specialized liquid crystalline stationary phases can provide high efficiency and selectivity for separating challenging positional and geometric isomers. vurup.sk

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is another vital tool. In LC, the mobile phase is a liquid, and the stationary phase is a solid adsorbent, such as silica gel. ul.ptacs.org This technique is well-suited for separating less volatile or thermally sensitive this compound derivatives.

Preparative liquid chromatography on silica gel has been successfully used to purify isomers of 9,11-hexadecadienal. acs.org The separation mechanism in normal-phase HPLC relies on the polarity of the isomers; different isomers will have varying affinities for the polar silica gel stationary phase, leading to different elution times when a nonpolar mobile phase is used. Reverse-phase HPLC, where the stationary phase is nonpolar (like C18) and the mobile phase is polar, can also be employed, separating isomers based on differences in their hydrophobicity. rsc.orgthermofisher.cn Silver ion (Ag+) chromatography, a specific type of LC, is particularly effective for separating unsaturated compounds based on the number, position, and geometry of the double bonds. kyoto-u.ac.jp

Other Purification Techniques

Beyond chromatography, traditional purification methods are also employed.

Distillation: Fractional distillation can be used to separate isomers with sufficiently different boiling points. For instance, (5Z,7E)-5,7-hexadecadiene can be purified by distillation under reduced pressure. orgsyn.orgorgsyn.org

Azeotropic Distillation: This technique is used to remove impurities that are difficult to separate by conventional distillation. It has been applied to remove hexadecene and this compound from Z-11-hexadecenal by forming an azeotrope with dimethyl sulfoxide (B87167) (DMSO). google.com

Solvent Extraction and Washing: Crude reaction mixtures containing this compound isomers are often purified by washing with aqueous solutions (e.g., water, sodium bicarbonate) to remove salts and other water-soluble impurities, followed by drying and solvent removal. orgsyn.orgorgsyn.org

The choice of separation and purification technique depends on the specific isomers being targeted, the scale of the purification, and the nature of the impurities present. Often, a combination of these methods is required to achieve the desired purity.

Table 1: Examples of Chromatographic Separation of this compound Derivatives

Compound(s)TechniqueStationary PhaseMobile Phase / ConditionsObservation
Four geometric isomers of 10,12-hexadecadiene-1-olGas-Liquid Chromatography (GLC)FFAP-coated glass capillary columnNot specifiedComplete separation of all four isomers was achieved. researchgate.net
Geometric isomers of 4,11-hexadecadienolGas-Liquid Chromatography (GLC)Not specifiedTemperature: 180°CIsomers showed different retention times (tR), with the order being 4E,11E < 4Z,11E ≈ 4E,11Z < 4Z,11Z. tandfonline.com
Isomers of 9,11-hexadecadienalPreparative Liquid ChromatographySilica gel (Merck 60)Gradient elution with hexane (B92381) and increasing proportions of ethyl acetateSuccessful purification of synthesized isomers. acs.org
(5Z,7E)-5,7-hexadecadieneDistillationNot applicableBoiling Point: 116–119°C (at 1 mm Hg)Purification of the final product after synthesis and workup. orgsyn.orgorgsyn.org
This compound and Hexadecene from Z-11-hexadecenalAzeotropic DistillationNot applicableDimethyl sulfoxide (DMSO)Removal of hydrocarbon impurities from the target aldehyde. google.com

Computational and Theoretical Chemistry Studies of Hexadecadiene

Elucidation of Reaction Mechanisms and Transition States for Hexadecadiene Transformations

Computational Mapping of Potential Energy Surfaces for this compound Reactions

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. conicet.gov.argoogle.com Mapping the PES for a chemical reaction allows for the identification of reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism and predicting reaction rates. conicet.gov.ar

While specific and detailed PES maps for reactions involving this compound are not extensively documented in publicly available literature, the methodologies for their generation are well-established. For instance, the dehydrogenation of n-hexadecane to form this compound is a reaction of significant industrial interest, and its PES can be computationally explored. researchgate.netcardiff.ac.uknih.govacs.orgdoi.org Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energy of the system at various points along the reaction coordinate. acs.orgrsc.org

The process of mapping a PES for a reaction such as the catalytic dehydrogenation of hexadecane (B31444) would involve:

Identification of Reactants and Products: The starting point is the optimized geometries of the hexadecane molecule and the desired this compound isomer, along with the catalyst surface.

Locating Transition States: Sophisticated algorithms are used to find the saddle points on the PES that connect the reactants to the products. conicet.gov.ar These transition states represent the energy barrier that must be overcome for the reaction to occur.

Calculating Reaction Pathways: Intrinsic Reaction Coordinate (IRC) calculations are then performed to trace the path from the transition state down to the reactant and product energy minima, confirming the connection. conicet.gov.ar

Table 1: Hypothetical Energy Profile for a Catalytic Dehydrogenation Step This table presents illustrative data for a generic catalytic dehydrogenation reaction, as specific data for this compound is not readily available.

Reaction CoordinateSpeciesRelative Energy (kJ/mol)
ReactantAlkane + Catalyst0
Transition State 1[Alkane---Catalyst]‡+120
IntermediateAlkyl-Catalyst + H-20
Transition State 2[Alkyl-Catalyst---H]‡+80
ProductAlkene + H₂ + Catalyst-50

Prediction of Reactivity and Selectivity in this compound Catalysis

Computational chemistry is instrumental in predicting the reactivity and selectivity of catalytic processes involving unsaturated hydrocarbons like this compound. mdpi.com Catalysis is crucial for controlling which isomers of a product are formed and for optimizing reaction rates. Theoretical models can screen potential catalysts and reaction conditions, saving significant experimental effort. rsc.orgwhiterose.ac.uk

Methods such as DFT can be used to model the interaction of this compound isomers with different catalyst surfaces. sfu.ca By calculating the adsorption energies of various isomers and the activation barriers for subsequent reactions, it is possible to predict which reaction pathways are more favorable. For example, in reactions like hydrogenation or hydroformylation, the regioselectivity (i.e., which double bond reacts) and stereoselectivity can be assessed. acs.orgosti.gov

Machine learning models, trained on data from quantum chemical computations or experiments, are also emerging as powerful tools for predicting catalyst performance. cardiff.ac.uk These models can identify complex relationships between the structure of a catalyst or reactant and the resulting reaction outcome.

Key computational descriptors used to predict reactivity and selectivity include:

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Electron Density Distribution: Analysis of the electron density can reveal the most likely sites for electrophilic or nucleophilic attack. nih.gov

Steric Hindrance: Computational models can quantify the steric bulk around reactive sites, which plays a crucial role in selectivity.

Table 2: Illustrative Computational Descriptors for Diene Reactivity in Catalysis This table provides example data based on general principles of diene reactivity, as specific computational results for this compound isomers in a catalytic system are not widely published.

Diene Isomer (Hypothetical)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Relative Reactivity
1,3-Hexadecadiene-5.80.26.0High
1,15-Hexadecadiene (B1615566)-6.20.56.7Low
7,9-Hexadecadiene (conjugated)-5.90.36.2High
2,14-Hexadecadiene (non-conjugated)-6.10.46.5Medium

Structure-Reactivity and Structure-Property Relationship Investigations in this compound Derivatives

Structure-Reactivity Relationships (SRR) and Structure-Property Relationships (SPR) aim to establish a correlation between the chemical structure of a molecule and its resulting reactivity or physical properties. whiterose.ac.uk For this compound derivatives, these relationships are critical for designing new molecules with desired characteristics, for instance, as components in fuels, lubricants, or as pheromones. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational techniques that build mathematical models to predict the activity or property of a compound based on its structural features, known as molecular descriptors. mdpi.comnih.govtechno-press.org

For a series of this compound derivatives, a QSAR/QSPR study would typically involve:

Data Set Assembly: A collection of this compound derivatives with experimentally measured activity or property data is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) are calculated for each molecule in the dataset using computational software. acs.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity/property. techno-press.orgd-nb.info

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

For instance, a study on the ozonolysis of aliphatic alkenes and dialkenes developed a structure-activity relationship based on the degree of substitution around the double bond to predict reaction rates. acs.orgresearchgate.net A similar approach could be applied to predict the atmospheric reactivity of various this compound isomers and their derivatives.

Table 3: Example of a Simple QSAR Model for Predicting a Property of Long-Chain Alkenes This table illustrates a hypothetical QSAR model, as a specific model for this compound derivatives is not available. The descriptors and coefficients are for illustrative purposes.

Derivative (Hypothetical)Molecular Weight ( g/mol )LogP (Octanol-Water Partition Coefficient)Predicted Property (Arbitrary Units)
1-Hexadecene224.448.2415.8
1,15-Hexadecadiene222.428.1014.5
1-Chlorohexadecane260.919.5018.2
1-Hexadecanol242.447.5012.1

Predicted Property = 0.5 * (LogP) + 0.05 * (Molecular Weight)

This type of analysis allows for the prediction of properties for new, unsynthesized this compound derivatives, guiding experimental efforts toward compounds with optimal performance.

Applications of Hexadecadiene in Advanced Materials and Polymer Science

Hexadecadiene as Monomers and Cross-Linking Agents in Polymer Synthesisgoogle.comgoogle.com

In polymer synthesis, monomers are the fundamental building blocks that join together to form a polymer chain. sigmaaldrich.com Cross-linking agents are molecules that create chemical bonds between these chains, forming a three-dimensional network. hengdasilane.com Dienes, molecules with two carbon-carbon double bonds, such as this compound, can perform both roles. The long hydrocarbon chain of this compound, specifically isomers like 1,15-hexadecadiene (B1615566), provides unique spatial characteristics that are exploited in creating polymers with novel properties. google.comgoogle.com

High-performance polymers are materials distinguished by their superior mechanical, thermal, and chemical properties, designed for demanding applications. hardiepolymers.com The incorporation of this compound has been a key strategy in the synthesis of advanced polyolefins with unique molecular architectures. A notable example is the creation of long-chain branched ethylene-based polymers. google.com In this process, 1,15-hexadecadiene is used as a comonomer with ethylene (B1197577) in the presence of a dual-chain catalyst system. google.com This specific combination facilitates a "Ladder Branching" mechanism, leading to a tetra-functional long-chain branched polymer. google.com This architecture enhances the polymer's processing properties without the risk of gel formation or reactor fouling that can occur with conventional branching technologies. google.comgoogle.com

Table 1: Synthesis of Long-Chain Branched Ethylene-Based Polymers

MonomersCatalyst SystemPolymer ArchitectureKey OutcomeReference
Ethylene, 1,15-HexadecadieneDual Chain CatalystDiene "Ladder Branched"Long-chain branching, enhanced processability, avoids gel formation google.comgoogle.com

The resulting polymers exhibit a stable molecular weight distribution even at high branching levels, a significant improvement over traditional methods where molecular weight can become uncontrollable. google.com This controlled synthesis opens pathways to high-performance materials with tailored rheological properties.

The design of cross-linked polymer networks is crucial for enhancing material properties like mechanical strength, thermal stability, and chemical resistance. mdpi.comnih.gov The choice of cross-linking agent plays a pivotal role in defining the structure and, consequently, the performance of the network. mdpi.com

This compound, particularly 1,15-hexadecadiene, is utilized to create highly specific network structures. Its long chain length is critical in the "Ladder Branching" mechanism, where it forms a "rung" between two polymer chains produced by a dual-chain catalyst. google.comgoogle.com The distance between the terminal carbons of the diene is a determining factor in its ability to form these bridges effectively. This contrasts with shorter dienes that might favor intramolecular cyclization over intermolecular cross-linking.

Research on other polymer systems, such as polydecylmethylsiloxane, has shown that varying the length of diene cross-linkers (e.g., 1,7-octadiene (B165261) vs. 1,11-dodecadiene) significantly alters the polymer's structural ordering and gas transport properties. mdpi.com For instance, increasing the hydrocarbon length of the cross-linker was associated with a decrease in n-butane permeability. mdpi.com This principle highlights the importance of the specific chain length of this compound in designing polymer networks with desired functionalities.

Table 2: Influence of Diene Cross-Linker Length on Polymer Properties

Polymer SystemDiene Cross-LinkerObserved Effect on Polymer Structure/PropertyReference
Polydecylmethylsiloxane1,7-OctadieneHighest n-butane/nitrogen selectivity mdpi.com
Polydecylmethylsiloxane1,11-DodecadieneLower n-butane permeability compared to shorter dienes mdpi.com
Polyethylene1,15-HexadecadieneForms "rungs" in a "Ladder Branched" network, creating tetra-functional branches google.comgoogle.com

This ability to engineer the network topology at the molecular level allows for the precise tuning of macroscopic material properties.

Role of this compound in Specialty Polymer Developmentgoogle.com

Specialty polymers are materials designed for specific, often high-end, applications where unique performance characteristics are required. uotechnology.edu.iq The development of such polymers often involves innovative synthetic strategies to create novel molecular architectures.

Elastomers are polymers characterized by their high elasticity, a property derived from a loosely cross-linked amorphous polymer structure. fst.cominfinitiaresearch.com The nature and density of these cross-links are critical to the material's performance, including its tensile strength, elongation, and resilience. quanex.com

This compound is mentioned in patents concerning elastomeric polymer blends, indicating its role in this class of materials. google.com By incorporating a long-chain diene like this compound as a cross-linking agent, it is possible to influence the viscoelastic properties of the resulting elastomer. The long, flexible chain of this compound can create longer, more flexible cross-links compared to shorter, more rigid cross-linking agents. This can lead to materials with lower modulus and higher elongation at break, properties desirable in many elastomeric applications. mdpi.comcsidesigns.com While most elastomers are thermosets that are cured to form a stable network, the principles of cross-linking with dienes are fundamental to achieving their characteristic rubber-like properties. uotechnology.edu.iq

A functional polymer architecture is a deliberately designed macromolecular structure that yields specific, advanced functions. uhasselt.beipfdd.de The use of 1,15-hexadecadiene to create "Ladder Branched" polymers is a prime example of generating a functional architecture. google.comgoogle.com

The proposed "Ladder Branching" mechanism relies on a dual-chain catalyst that produces two polyolefin chains simultaneously. google.com The 1,15-hexadecadiene monomer, with its significant chain length (an estimated 18.5 Å distance between terminal carbons), is able to bridge these two growing chains, forming a rung-like cross-link. google.comgoogle.com This process, repeated along the polymer backbone, creates a unique tetra-functionally branched structure that significantly alters the polymer's melt properties and processability. This architecture provides a route to materials with high melt strength, which is beneficial for processes like blow molding and foaming, without the drawbacks of increased viscosity and potential gel formation seen in conventionally branched polymers. google.com

Advanced Materials and Nanocomposites Utilizing this compound Chemistry

The development of advanced materials, including polymer nanocomposites, relies on the precise control of polymer chemistry to achieve desired performance. piscience.org Polyolefin nanocomposites, for instance, combine a polyolefin matrix with nanoscale fillers to enhance properties like stiffness, strength, and barrier resistance. google.com

The unique polymers synthesized using this compound have potential applications as matrices in such advanced materials. The tailored rheological properties and improved processability of "Ladder Branched" polyethylenes could facilitate better dispersion of nanofillers within the polymer matrix during melt processing. google.com Uniform dispersion is critical for maximizing the performance enhancements offered by the nanoparticles. The functional architecture derived from this compound chemistry can therefore be an enabling technology for creating next-generation nanocomposites with superior and more consistent properties.

Integration of this compound in Organic Electronic Materials

The integration of long-chain α,ω-dienes, such as 1,15-hexadecadiene, into organic electronic materials is primarily explored through polymerization techniques that allow for the precise incorporation of aliphatic spacers into conjugated polymer backbones. This approach is critical for tuning the optoelectronic and mechanical properties of the resulting materials. nih.govrsc.org

One of the key methods for incorporating long-chain dienes is acyclic diene metathesis (ADMET) polymerization. mdpi.comresearchgate.netresearchgate.netnih.govfiveable.me ADMET is a step-growth polycondensation that is particularly effective for the polymerization of α,ω-dienes. This method allows for the synthesis of well-defined, linear polymers with functional groups spaced at regular intervals along the polymer chain. researchgate.net The use of long-chain dienes like this compound can introduce flexibility into otherwise rigid conjugated polymer systems, which is advantageous for applications in flexible electronics. tandfonline.comresearchgate.net

Research in this area has demonstrated that the copolymerization of functionalized and non-functionalized α,ω-dienes can lead to a more random distribution of polar functionalities along the polymer chain. rsc.org This can be beneficial for creating materials with isotropic properties. Furthermore, by carefully selecting the comonomers and their relative polymerization rates, it is possible to synthesize alternating AB copolymers, offering a high degree of structural control. rsc.org

The table below summarizes the key polymerization techniques and the potential role of this compound in creating organic electronic materials.

Polymerization TechniqueRole of this compound (or long-chain dienes)Resulting Polymer PropertiesPotential Applications
Acyclic Diene Metathesis (ADMET)Monomer for creating long aliphatic segmentsIncreased flexibility, controlled architectureFlexible displays, wearable sensors
Copolymerization with functional monomersIntroduction of polar groups at defined intervalsTunable solubility and electronic propertiesOrganic photovoltaics, organic field-effect transistors

This compound-Derived Components in Smart Materials Research

Smart materials, also known as stimuli-responsive materials, are designed to change their properties in response to external stimuli such as temperature, light, or pH. rsc.orgrsc.orgacs.orgresearchgate.net The incorporation of long, flexible aliphatic chains, which can be derived from this compound, can influence the responsiveness of these materials.

In the context of self-healing polymers, the long alkyl chains from monomers like this compound can enhance chain mobility and diffusion, which are crucial for the repair process. rsc.org When dynamic bonds within the polymer network are cleaved by a stimulus, the increased mobility of the polymer segments allows them to move and re-form bonds across a damaged area.

Furthermore, this compound can be utilized as a cross-linking agent. stahl.comresearchgate.net In polymer networks, the length and flexibility of the cross-linker are critical in determining the mechanical properties and the response to stimuli. The use of a long-chain cross-linker like this compound can result in a more flexible and resilient network, capable of undergoing significant changes in shape or volume in response to environmental triggers. For instance, in hydrogels, the degree of swelling and the mechanical strength can be tuned by the cross-link density and the nature of the cross-linking agent.

The following table outlines the potential roles of this compound-derived components in different types of smart materials.

Smart Material TypeRole of this compound-Derived ComponentInfluence on Material PropertiesResearch Findings
Self-Healing PolymersFlexible spacer in the polymer backboneEnhances chain mobility and diffusion for crack healingIncreased efficiency of self-repair mechanisms. rsc.org
Stimuli-Responsive HydrogelsCross-linking agentControls swelling ratio and mechanical flexibilityTunable response to pH, temperature, or other stimuli.
Shape-Memory PolymersComponent of the soft segmentInfluences the shape recovery process and transition temperatureAllows for programming of complex shape changes.

Future Directions and Emerging Research Avenues in Hexadecadiene Chemistry

Sustainable and Circular Economy Approaches for Hexadecadiene Production

The chemical industry's transition away from a linear, fossil-fuel-based model towards a circular economy presents a critical research avenue for this compound production. cia.org.uk The focus is on developing sustainable manufacturing routes that utilize renewable feedstocks and minimize environmental impact. cia.org.ukborealisgroup.com

Key research efforts are centered on biocatalysis and the use of waste-derived materials. One promising approach is the enzymatic oxidative tandem decarboxylation of C18 dioic acids, which can be sourced from renewable lipids. dntb.gov.uaacs.org This biocatalytic route offers a direct and green pathway to terminal dienes like 1,15-hexadecadiene (B1615566). dntb.gov.ua The use of whole-cell biocatalysts, such as engineered E. coli, is being explored to create efficient, self-contained reaction systems. dntb.gov.uaacs.org

Another significant area of research involves the conversion of biomass and waste streams into valuable chemical feedstocks. cia.org.uk This includes utilizing waste from vegetable oil production, the timber industry, and used cooking oils. borealisgroup.comkindermorgan.com These materials can be transformed into renewable polyolefins and other chemicals, decoupling production from fossil resources. borealisgroup.com The development of integrated processing facilities that can handle diverse biomass inputs to co-produce chemicals, fuels, and plastics is a crucial step towards a more sustainable and interconnected chemical industry. cia.org.uk

Table 1: Comparison of Sustainable Production Routes for Dienes
Production RouteFeedstockKey TechnologyAdvantagesResearch Focus
Biocatalytic DecarboxylationRenewable Dicarboxylic Acids (e.g., from lipids)Enzymatic (e.g., P450 monooxygenase) / Whole-cell biocatalystsHigh selectivity, mild reaction conditions, direct route to terminal dienes. dntb.gov.uamdpi.comEnzyme engineering, process optimization, expanding substrate scope. acs.orgnih.gov
Biomass ConversionLignocellulose, agricultural residues, algaePyrolysis, gasification, fermentationUtilization of abundant, non-food feedstocks, potential for diverse products.Improving conversion efficiency, catalyst development, separation and purification.
Waste UpcyclingUsed cooking oils, animal fats, industrial waste streamsPretreatment, hydrotreating, crackingReduces waste, part of a circular economy, can use existing infrastructure. borealisgroup.comkindermorgan.comFeedstock pretreatment technologies, developing robust catalysts. vtti.com

Development of Novel Catalytic Systems for this compound Transformations

The two double bonds in this compound offer a rich platform for a variety of chemical transformations. Future research is focused on designing highly selective and efficient catalysts to control these reactions, leading to valuable products for various industries.

Metathesis Reactions: Olefin metathesis, catalyzed by metal complexes such as those developed by Grubbs and Schrock, is a powerful tool for C-C bond formation. mdpi.com For this compound, this could involve ring-closing metathesis (RCM) if both double bonds are appropriately positioned within the same molecule, or cross-metathesis with other olefins to create new, complex molecules. Future work will likely focus on developing more robust and selective metathesis catalysts that can operate under milder conditions and tolerate a wider range of functional groups, enabling the synthesis of advanced polymers and complex natural product analogues from this compound precursors. mdpi.com

Polymerization and Oligomerization: Hexadecadienes can serve as monomers for polymerization. Research into novel catalyst systems, including Ziegler-Natta and metallocene catalysts, aims to control the resulting polymer architecture (e.g., tacticity, molecular weight) with high precision. researchgate.net Furthermore, selective oligomerization, for instance using chromium-based catalysts, could transform this compound into specific trimers or tetramers, which have applications as synthetic lubricants or plasticizers. rsc.org

Table 2: Emerging Catalytic Systems for this compound
TransformationCatalyst SystemObjective/ApplicationKey Research Area
Selective HydrogenationSupported Pd, Pt; Lindlar's CatalystProduction of specific hexadecene isomers for fine chemicals and pheromones.Achieving high chemo- and regioselectivity; understanding surface interactions. justia.comlibretexts.org
Cross-MetathesisGrubbs (Ru-based), Schrock (Mo-based) catalystsSynthesis of complex olefins, functionalized polymers, natural products.Improving catalyst stability and turnover; controlling E/Z stereoselectivity. mdpi.com
Controlled PolymerizationMetallocene catalysts (e.g., Zirconocene)Creation of specialty polymers with tailored properties (e.g., elastomers, adhesives).Designing catalysts for precise control over polymer microstructure and properties. researchgate.net
Diels-Alder ReactionsLewis acids, organocatalystsConstruction of complex six-membered ring structures for pharmaceuticals and materials.Development of enantioselective catalysts; use in supramolecular contexts. rsc.orgrsc.org

Integration of Machine Learning and AI in this compound Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating discovery and optimizing processes. meryt-chemical.com In the context of this compound, these computational tools can be applied to nearly every aspect of its chemistry, from synthesis to application.

A primary application of AI is in the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.net By training ML models on large datasets from past experiments, algorithms can predict the yield of a specific this compound isomer under various catalytic conditions (e.g., temperature, pressure, catalyst choice) with high accuracy. nih.govacs.org This data-driven approach significantly reduces the time and resources required for empirical trial-and-error experimentation. researchgate.net

AI is also becoming an indispensable tool for catalyst design. meryt-chemical.comarxiv.org Machine learning models can identify complex relationships between a catalyst's structure and its performance. rsc.org For instance, a model could analyze various ligand structures for a chromium oligomerization catalyst and predict which one would be most selective for a specific this compound transformation. rsc.org This allows for the in silico screening of thousands of potential catalysts, with only the most promising candidates being synthesized and tested in the lab. researchgate.net This workflow, which combines quantum mechanical calculations with ML, accelerates the development of novel, highly efficient catalysts. rsc.orgarxiv.org

Table 3: Applications of AI/ML in this compound Research
Application AreaAI/ML TechniqueObjectivePotential Impact on this compound Chemistry
Catalyst DiscoveryRandom Forest, Gaussian Processes, Bayesian OptimizationPredict catalyst performance and screen virtual libraries of potential catalysts. rsc.orgarxiv.orgRapid identification of novel catalysts for selective hydrogenation, metathesis, or polymerization of this compound.
Reaction OptimizationNeural Networks, Gradient BoostingPredict reaction yields and selectivity under different conditions (temperature, solvent, etc.). nih.govacs.orgFaster development of high-yield synthetic routes to specific this compound isomers or derivatives.
Property PredictionQuantitative Structure-Property Relationship (QSPR) modelsPredict physical and chemical properties of novel this compound-based polymers or materials.Guided design of new materials with desired properties (e.g., thermal stability, elasticity).
Synthesis PlanningRetrosynthesis AlgorithmsPropose novel and efficient synthetic pathways to complex molecules derived from this compound.Discovery of non-intuitive and more sustainable routes for specialty chemical production.

Exploration of this compound Isomers in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which studies chemical systems beyond individual molecules, offers a fertile ground for exploring the potential of this compound isomers. The specific geometry (cis/trans) and position of the double bonds within the long aliphatic chain can dictate how these molecules pack and interact, leading to the formation of ordered, functional materials through self-assembly. nih.govresearchgate.net

Research in this area focuses on using this compound derivatives as building blocks for complex architectures like supramolecular polymers. nih.govrsc.org In these systems, non-covalent interactions such as van der Waals forces and π-π stacking (if aromatic moieties are introduced) guide the assembly of monomers into long, ordered chains. The flexible 16-carbon backbone of this compound can act as a spacer between functional units, influencing the morphology and properties of the resulting material. mdpi.com For example, dienes are integral components in some molecular tweezer systems, where they act as spacers between pincer groups designed to bind specific guest molecules. mdpi.com

Furthermore, the reactive double bonds of this compound can be used to trigger or stabilize self-assembled structures. For example, a precursor molecule could be designed to self-assemble into a particular nanostructure, after which a cross-linking reaction across the diene units (e.g., via UV irradiation) could permanently lock the structure in place. mdpi.com Conversely, Diels-Alder reactions, which involve a diene and a dienophile, can be used as a reversible trigger for self-assembly and disassembly, creating dynamic and responsive materials. nih.govresearchgate.net The unique structural features of different this compound isomers will be crucial in designing these next-generation smart materials. nih.gov

Table 4: Role of Diene Isomers in Supramolecular Assemblies
Supramolecular ConceptRole of Diene (e.g., this compound)Governing InteractionsPotential Application
Supramolecular PolymerizationActs as a flexible monomer or spacer unit within the polymer backbone. mdpi.comHydrogen bonding, π-π stacking, van der Waals forces.Responsive materials, self-healing polymers, electronic materials. meijerlab.nl
Reaction-Triggered AssemblyDiels-Alder or retro-Diels-Alder reaction acts as a chemical switch to initiate or reverse assembly. researchgate.netchemrxiv.orgCovalent bond formation/cleavage coupled with non-covalent forces.Transient nanoreactors, controlled release systems. chemrxiv.org
Template-Free PhotocycloadditionSolid-state packing of diene isomers directs the outcome of [2+2] photocycloaddition reactions. nih.govCrystal packing forces (π-π stacking geometry).Programmable materials, photoactuators. nih.gov
Covalent-Crosslinked AssembliesDiene units within a self-assembled structure are cross-linked to enhance stability. mdpi.comInitial self-assembly via non-covalent forces, followed by covalent bond formation.Robust hydrogels for regenerative medicine, stable nanomaterials. mdpi.com

Advanced Spectroscopic Techniques for In Situ Monitoring of this compound Reactions

Understanding the intricate mechanisms of catalytic reactions involving this compound requires tools that can observe the transformation as it happens. Advanced in situ and operando spectroscopic techniques are emerging as critical for providing real-time snapshots of reacting species, catalyst states, and reaction intermediates. figshare.comresearchgate.net

Raman Spectroscopy: This technique is particularly powerful for studying olefin and diene chemistry because C=C double bonds produce strong and characteristic Raman scattering signals. nih.gov By monitoring the intensity of these signals over time, researchers can precisely track the conversion of this compound and the formation of products during reactions like metathesis or polymerization. researchgate.netresearchgate.net UV-Raman spectroscopy can provide resonance enhancement for specific intermediates, such as conjugated dienes or carbocationic species, making it possible to detect transient species that are crucial to the reaction mechanism but exist at very low concentrations. nih.govacs.org

Infrared (IR) Spectroscopy: In situ IR techniques, such as Attenuated Total Reflection (ATR-IR) and transmission IR, are invaluable for monitoring reactions in both liquid and gas phases. acs.org These methods can track changes in functional groups, providing detailed information on the stability and activity of the catalyst. For example, in a hydroformylation reaction of this compound, IR spectroscopy could simultaneously monitor the disappearance of the C=C bond, the appearance of aldehyde C-H and C=O stretches, and the state of the metal-ligand bonds in the catalyst. figshare.comacs.org

Combined Techniques: The future lies in combining multiple techniques to get a more complete picture. For instance, coupling a microfluidic reactor with mass spectrometry and ion mobility spectrometry can allow for high-throughput screening of catalysts and real-time analysis of isomeric products formed during this compound transformations. nih.gov This multi-faceted approach provides a wealth of kinetic and mechanistic data that is essential for designing more efficient and selective chemical processes.

Table 5: In Situ Spectroscopic Techniques for this compound Reaction Analysis
TechniquePrincipleInformation Gained for this compound ReactionsAdvantages
Raman SpectroscopyInelastic scattering of monochromatic light, sensitive to vibrational modes. researchgate.netReal-time monomer conversion, polymer formation, detection of conjugated intermediates. nih.govnih.govExcellent for C=C bonds, can be used in aqueous/non-aqueous media, fiber-optic probes allow for easy integration.
Infrared (IR) SpectroscopyAbsorption of IR radiation corresponding to molecular vibrations. figshare.comCatalyst state (e.g., ligand binding), product formation (e.g., aldehydes, alcohols), catalyst degradation. acs.orgacs.orgHighly sensitive to polar functional groups, well-established for process monitoring.
Ion Mobility Spectrometry (IMS)Separation of ions based on their size and shape in a carrier gas. nih.govDifferentiation and quantification of this compound isomers and their products in real-time.Rapid separation of isomers, can be coupled to mass spectrometry for identification. nih.gov
Nuclear Magnetic Resonance (NMR)Interaction of nuclear spins with an external magnetic field.Structural elucidation of intermediates and products, quantification of isomeric ratios.Provides unambiguous structural information.

Q & A

Q. What analytical techniques are most effective for identifying hexadecadiene isomers in complex mixtures?

this compound isomers (e.g., 1,15-, 4,6-, or 1,7-hexadecadiene) require precise analytical separation due to structural similarities. Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is widely used for volatile isomers, with optimal conditions including a carboxen/polydimethylsiloxane fiber, 98°C extraction temperature, and 55-minute extraction time to enhance sensitivity . Retention time comparisons against authenticated standards (e.g., 1,7-hexadecadiene in irradiated soybeans) and spectral libraries (NIST Chemistry WebBook) are critical for verification .

Q. What are the primary challenges in isolating this compound from natural sources?

this compound occurs in trace amounts in natural matrices (e.g., plant lipids or irradiated biological samples), necessitating multi-step purification. Techniques include solvent extraction (e.g., hexane for non-polar fractions), followed by fractional distillation or column chromatography. Contamination risks from co-eluting hydrocarbons (e.g., n-pentadecane) require rigorous validation via GC-MS and standard curves .

Q. How can this compound be synthesized in a laboratory setting?

Synthesis often involves Wittig olefination or catalytic dehydrogenation of hexadecane precursors. For example, γ-irradiation of fatty acids generates 1,7-hexadecadiene as a radiolytic marker, validated by HS-SPME-GC-MS . Reaction conditions (e.g., temperature, irradiation dose) must be optimized to minimize side products like aldehydes or shorter-chain alkenes .

Advanced Research Questions

Q. How do stereoisomeric configurations (e.g., Z/E) of this compound influence its reactivity in catalytic systems?

Stereochemistry affects this compound’s binding affinity in catalytic cycles. For instance, (4Z,6Z)-4,6-hexadecadiene exhibits distinct reactivity in Diels-Alder reactions due to orbital alignment, which can be modeled using computational tools (e.g., density functional theory). Experimental validation via NMR or X-ray crystallography is essential to confirm stereochemical outcomes .

Q. What methodologies are recommended for resolving contradictory data on this compound’s thermal stability across studies?

Discrepancies in thermal degradation profiles (e.g., boiling points reported as 142–147°C vs. 100°C flash point ) may arise from impurities or measurement techniques. Researchers should:

  • Compare experimental setups (e.g., dynamic vs. static heating).
  • Use differential scanning calorimetry (DSC) to quantify decomposition kinetics.
  • Cross-reference purity assessments via elemental analysis or GC-MS .

Q. How can computational chemistry predict this compound’s behavior in novel reaction environments?

Molecular dynamics simulations and quantum mechanical calculations (e.g., using Gaussian or ORCA software) can model this compound’s conformational flexibility and electron density distribution. For example, predicting radiolytic degradation pathways (e.g., formation of 6-methyl-2-oxoheptane from tetramethylhexadecadienol ) requires benchmarking against experimental GC-MS data .

Q. What role does this compound play in biosynthetic pathways, such as chlorophyll or phytol synthesis?

this compound derivatives (e.g., 3,7,11,15-tetramethyl-1,4,6,8-hexadecadiene-1-ol) are intermediates in phytol biosynthesis. Isotopic labeling (e.g., ¹³C-glucose tracing) and enzymatic assays (e.g., hydrolase activity on geranylgeraniol) can elucidate metabolic flux, with degradation products identified via GC-MS .

Q. How do substituent positions (e.g., 1,15 vs. 4,6) affect this compound’s physical properties and applications?

Terminal dienes (e.g., 1,15-hexadecadiene) exhibit higher volatility (density: 0.789 g/mL ) compared to internal dienes due to reduced van der Waals interactions. Applications in polymer crosslinking or surfactants depend on these properties, validated by refractive index (n20/D 1.447) and melting point (−14°C to −12°C) measurements .

Q. What protocols ensure reliable detection of this compound as a radiolytic marker in food irradiation studies?

HS-SPME-GC-MS is the gold standard, with 1,7-hexadecadiene serving as a biomarker for γ-irradiated soybeans (≥0.1 kGy). Method validation includes spike-recovery tests, comparison with non-thermal treatments (e.g., UV, microwave), and PLS-DA statistical models to confirm specificity .

Q. How can researchers address discrepancies in this compound quantification across chromatographic platforms?

Calibration curves using certified reference materials (e.g., Fluka Analytical standards) and inter-laboratory round-robin tests improve reproducibility. Normalizing peak areas against internal standards (e.g., deuterated alkanes) and controlling column temperature gradients reduce retention time variability .

Methodological Guidance

  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers and re-examine extraction protocols when this compound concentrations diverge .
  • Experimental Design : Incorporate triplicate sampling and negative controls (e.g., unirradiated samples) to validate radiolytic markers .
  • Literature Review : Prioritize studies indexed in NIST or analytical chemistry journals, avoiding non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.